1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 890937-66-3
VCID: VC7053233
InChI: InChI=1S/C20H18ClN5/c1-3-14-5-8-16(9-6-14)25-19-17-11-24-26(20(17)23-12-22-19)18-10-15(21)7-4-13(18)2/h4-12H,3H2,1-2H3,(H,22,23,25)
SMILES: CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C
Molecular Formula: C20H18ClN5
Molecular Weight: 363.85

1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 890937-66-3

Cat. No.: VC7053233

Molecular Formula: C20H18ClN5

Molecular Weight: 363.85

* For research use only. Not for human or veterinary use.

1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 890937-66-3

Specification

CAS No. 890937-66-3
Molecular Formula C20H18ClN5
Molecular Weight 363.85
IUPAC Name 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C20H18ClN5/c1-3-14-5-8-16(9-6-14)25-19-17-11-24-26(20(17)23-12-22-19)18-10-15(21)7-4-13(18)2/h4-12H,3H2,1-2H3,(H,22,23,25)
Standard InChI Key SBDVDOOSKMYOKF-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, reflects its intricate structure:

  • A pyrazolo[3,4-d]pyrimidine core, a bicyclic system fused from pyrazole and pyrimidine rings.

  • A 5-chloro-2-methylphenyl group at position 1 of the pyrazole ring.

  • A 4-ethylphenyl substituent linked via an amine group at position 4 of the pyrimidine ring.

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₈ClN₅
Molecular Weight363.85 g/mol
SMILES NotationCCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=CC(=C4)Cl)C
InChIKeySBDVDOOSKMYOKF-UHFFFAOYSA-N
PubChem CID16034008

The presence of electron-withdrawing (chloro) and electron-donating (methyl, ethyl) groups creates a polarized electronic environment, influencing reactivity and potential biological interactions.

Synthesis and Preparation

General Methodologies for Pyrazolo[3,4-d]pyrimidines

While explicit protocols for synthesizing 1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine are unavailable, analogous compounds are typically synthesized via cyclocondensation reactions. Key steps include:

  • Cyclization of Pyrazole Derivatives: Reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of potassium t-butoxide, as demonstrated in the synthesis of related pyrazolo[3,4-d]pyrimidin-4-amines .

  • Microwave-Assisted Synthesis: Accelerating reaction kinetics and improving yields, as shown in the preparation of antimicrobial pyrazolo[3,4-d]pyrimidin-4(5H)-ones .

Critical Reaction Parameters

  • Solvent: t-Butanol is commonly used for its high boiling point and ability to stabilize intermediates .

  • Catalysts: Potassium t-butoxide facilitates deprotonation and cyclization .

  • Temperature: Reflux conditions (≈100–120°C) are standard, though microwave irradiation reduces reaction times .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Aromatic Chlorine: Enhances resistance to oxidative degradation but may participate in nucleophilic substitution under basic conditions.

  • Ethylphenyl Group: Introduces hydrophobicity, potentially limiting aqueous solubility.

Solubility and Formulation Challenges

Experimental solubility data remain unreported, though computational models predict low water solubility due to the compound’s high logP value (estimated ≈4.2). Formulation strategies for similar compounds include:

  • Co-solvent Systems: Using DMSO or ethanol for in vitro assays.

  • Nanoparticulate Carriers: Enhancing bioavailability for in vivo studies .

Future Research Directions

Priority Areas

  • Synthesis Optimization: Developing one-pot methodologies to reduce step counts and improve yields .

  • In Vitro Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities using cell-based assays.

  • Structure-Activity Relationships (SAR): Systematically modifying substituents to enhance potency and selectivity.

Translational Challenges

  • Bioavailability: Addressing poor aqueous solubility through prodrug design or lipid-based formulations.

  • Toxicology Profiles: Assessing hepatic and renal toxicity in preclinical models.

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